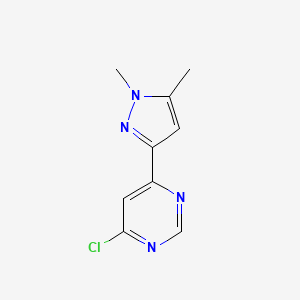

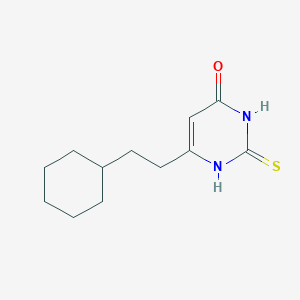

6-((4-Chlorobenzyl)amino)pyridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-((4-Chlorobenzyl)amino)pyridazin-3-ol, involves several methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthetic pathways for pyridazinone derivatives often involve multi-step processes, starting from readily available compounds. For example, Károlyházy et al. (2001) outlined the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, highlighting the synthetic flexibility of pyridazinone derivatives [Károlyházy et al., 2001].

- Estevez, Raviña, and Sotelo (1998) synthesized 6-aryl-5-amino-3(2H)-pyridazinones as potential platelet aggregation inhibitors, demonstrating the pharmaceutical potential of these compounds without specifying their use in treatments [Estevez, Raviña, & Sotelo, 1998].

Potential Applications

- Wlochal and Bailey (2015) discussed the use of a Buchwald protocol for synthesizing N6-alkylated pyridazine-3,6-diamines, indicating their relevance in medicinal chemistry due to the attractive but challenging nature of these scaffolds [Wlochal & Bailey, 2015].

- El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines and evaluated their antimicrobial activity, demonstrating the potential of pyridazinone derivatives in addressing microbial resistance [El-Mariah, Hosny, & Deeb, 2006].

Environmental and Material Science Applications

- Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solutions, showcasing the application of these compounds beyond the pharmaceutical domain [Kalai et al., 2020].

Mecanismo De Acción

Pyridazinone Derivatives

Pyridazinone derivatives are very important heterocyclic structures due to their ease of access through a variety of chemical reactions . They are present in a wide range of biologically active compounds and have been used in agrochemistry, like herbicide compounds , fungicides, and insecticides . In addition, pyridazinone scaffold shows some interesting physicochemical properties, hence their use as good metal extractants from aqueous solutions or as corrosion inhibitors for mild steel .

Potential Targets and Mode of Action

For example, they have been used as corrosion inhibitors, indicating that they might interact with metal surfaces to prevent corrosion .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUKHUNMQSOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-Chlorobenzyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)

![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)

![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)